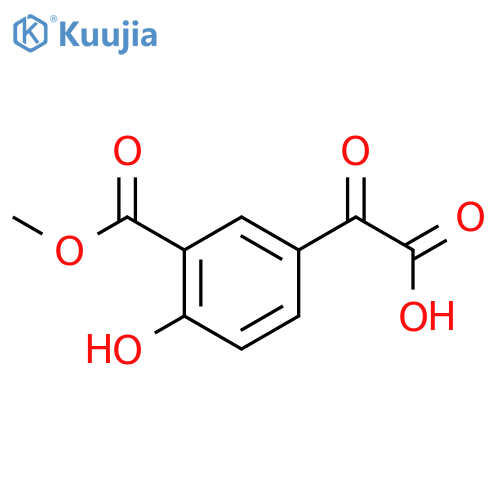Cas no 6331-17-5 (2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid)

6331-17-5 structure
商品名:2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid
2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(4-hydroxy-3-methoxycarbonylphenyl)-2-oxoacetic Acid
- [4-hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid
- NSC47043
- AC1L65L2
- AC1Q5Z58
- CTK5B8583
- KST-1A7762
- AR-1A9094
- NSC-47043
- [4-hydroxy-3-(methoxycarbonyl)phenyl](oxo)acetic acid; NSC47043; AC1L65L2; AC1Q5Z58; CTK5B8583; KST-1A7762; AR-1A9094; NSC-47043;
- 2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid
- 2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid
- DTXSID90286694
- EN300-1802299
- 6331-17-5
- NSC 47043
-
- インチ: InChI=1S/C10H8O6/c1-16-10(15)6-4-5(2-3-7(6)11)8(12)9(13)14/h2-4,11H,1H3,(H,13,14)
- InChIKey: DHIKVZDOCGADPX-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C=CC(=C1)C(=O)C(=O)O)O
計算された属性
- せいみつぶんしりょう: 224.03204
- どういたいしつりょう: 224.03208797g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- PSA: 100.9
2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1802299-10.0g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 10g |
$4421.0 | 2023-06-02 | ||
| Enamine | EN300-1802299-0.25g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 0.25g |
$946.0 | 2023-09-19 | ||
| Enamine | EN300-1802299-0.05g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 0.05g |
$864.0 | 2023-09-19 | ||
| Enamine | EN300-1802299-2.5g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 2.5g |
$2014.0 | 2023-09-19 | ||
| Enamine | EN300-1802299-1g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 1g |
$1029.0 | 2023-09-19 | ||
| Enamine | EN300-1802299-10g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 10g |
$4421.0 | 2023-09-19 | ||
| Enamine | EN300-1802299-0.1g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 0.1g |
$904.0 | 2023-09-19 | ||
| Enamine | EN300-1802299-1.0g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 1g |
$1029.0 | 2023-06-02 | ||
| Enamine | EN300-1802299-5g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 5g |
$2981.0 | 2023-09-19 | ||
| Enamine | EN300-1802299-5.0g |
2-[4-hydroxy-3-(methoxycarbonyl)phenyl]-2-oxoacetic acid |
6331-17-5 | 5g |
$2981.0 | 2023-06-02 |
2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid 関連文献
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
6331-17-5 (2-4-hydroxy-3-(methoxycarbonyl)phenyl-2-oxoacetic acid) 関連製品
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 1593478-49-9(3-Methyl-1-(trifluoroacetyl)pyrrolidine-2-carboxylic acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Kolod Food Ingredients Co.,ltd
ゴールドメンバー
中国のサプライヤー
大量
